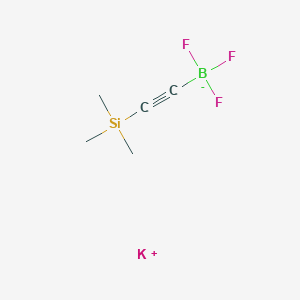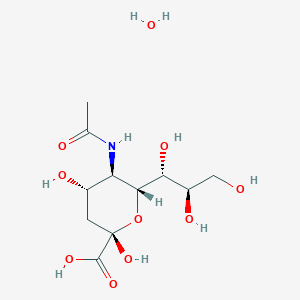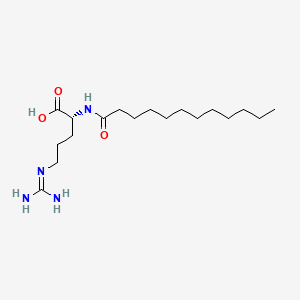![molecular formula C27H26O7 B8004090 (1R,2S,6S,7R,9R)-7-(4-methoxyphenoxy)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane](/img/structure/B8004090.png)
(1R,2S,6S,7R,9R)-7-(4-methoxyphenoxy)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S,6S,7R,9R)-7-(4-methoxyphenoxy)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane is a compound with a distinctive chemical structure and exceptional properties. It serves as a promising candidate for the development of targeted drug delivery systems and antiviral agents. This compound is a derivative of mannopyranoside, featuring benzylidene groups that enhance its stability and reactivity.
Méthodes De Préparation
The synthesis of (1R,2S,6S,7R,9R)-7-(4-methoxyphenoxy)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[74002,6]tridecane involves several stepsThe reaction conditions typically involve the use of benzaldehyde derivatives and acid catalysts to facilitate the formation of benzylidene acetal. Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
(1R,2S,6S,7R,9R)-7-(4-methoxyphenoxy)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group is replaced by other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and specific catalysts or bases to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
(1R,2S,6S,7R,9R)-7-(4-methoxyphenoxy)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane has a wide range of scientific research applications:
Chemistry: It serves as a chemical probe for investigating carbohydrate-protein interactions and as a fundamental constituent in glycoside and glycoconjugate synthesis.
Biology: The compound is used in studies related to carbohydrate recognition and cellular signaling pathways.
Medicine: It is explored for its potential in drug delivery systems and antiviral agents, contributing to advancements in therapeutic applications.
Industry: The compound’s stability and reactivity make it valuable in the synthesis of complex organic molecules and materials.
Mécanisme D'action
The mechanism of action of (1R,2S,6S,7R,9R)-7-(4-methoxyphenoxy)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane involves its interaction with specific molecular targets and pathways. The compound’s benzylidene groups facilitate binding to carbohydrate-recognizing proteins, modulating their activity and influencing cellular processes. This interaction is crucial for its role in drug delivery and antiviral applications, where it can enhance the efficacy and specificity of therapeutic agents.
Comparaison Avec Des Composés Similaires
(1R,2S,6S,7R,9R)-7-(4-methoxyphenoxy)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane can be compared with other similar compounds, such as:
4,6-O-Benzylidene-methyl-alpha-D-glucopyranoside: This compound shares a similar benzylidene structure but differs in the sugar moiety and functional groups.
4-Methoxyphenyl 2,6-Di-O-benzyl-3,4-O-isopropylidene-beta-D-galactopyranoside: Another derivative with benzylidene protection, but with variations in the sugar and substituents.
Methyl 2,34,6-Di-O-benzylidene-alpha-D-mannopyranoside: Similar in structure but with a methyl group instead of a methoxy group.
The uniqueness of this compound lies in its specific functional groups and their influence on the compound’s reactivity and applications.
Propriétés
IUPAC Name |
(1R,2S,6S,7R,9R)-7-(4-methoxyphenoxy)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26O7/c1-28-19-12-14-20(15-13-19)30-27-24-23(33-26(34-24)18-10-6-3-7-11-18)22-21(31-27)16-29-25(32-22)17-8-4-2-5-9-17/h2-15,21-27H,16H2,1H3/t21-,22-,23+,24+,25?,26?,27+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMOSTNSEFFSBF-RHYFYCIUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2C3C(C4C(O2)COC(O4)C5=CC=CC=C5)OC(O3)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)O[C@@H]2[C@@H]3[C@H]([C@H]4[C@H](O2)COC(O4)C5=CC=CC=C5)OC(O3)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
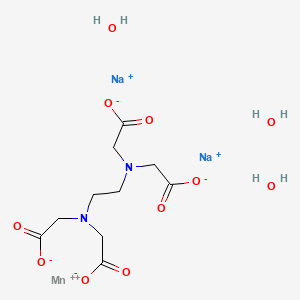
![[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;(2R)-piperazine-2-carboxylic acid](/img/structure/B8004016.png)
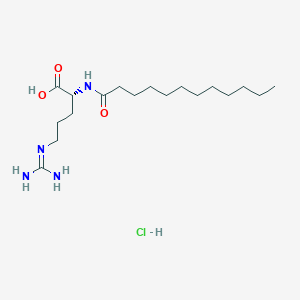

![6-chloro-N-cyclopropyl-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B8004043.png)
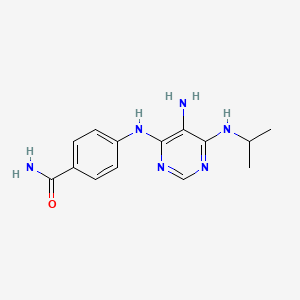
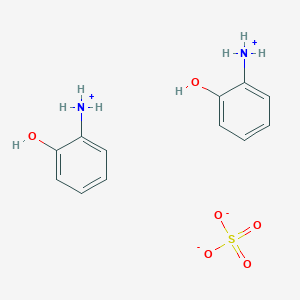
![[(1R,7R)-8-(aminomethyl)-3-tricyclo[5.2.1.02,6]decanyl]methanamine](/img/structure/B8004070.png)
![2'-(tert-butyl)-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazol]-7'(6'H)-one](/img/structure/B8004074.png)
